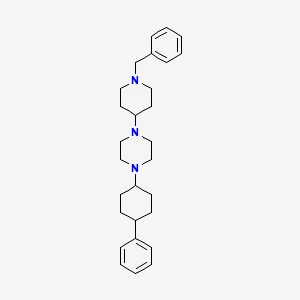
1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine, also known as PPCP, is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. The molecule has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用機序
1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine exerts its effects by binding to the sigma-1 receptor, a transmembrane protein that is widely distributed in the central nervous system and other tissues. The sigma-1 receptor is involved in various cellular processes, including the regulation of ion channels, calcium signaling, and protein synthesis. 1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine binds to the receptor with high affinity, leading to the modulation of various cellular processes, including the inhibition of apoptosis, the promotion of cell survival, and the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of apoptosis, and the promotion of cell survival. In addition, 1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. 1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
実験室実験の利点と制限
1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine has several advantages for use in lab experiments, including its high affinity for the sigma-1 receptor, its neuroprotective effects, and its potential therapeutic applications in various fields of medicine. However, there are also some limitations to its use, including its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of 1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine, including further studies to elucidate its mechanism of action, its potential therapeutic applications in various fields of medicine, and its potential side effects. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for 1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine, which may facilitate its use in lab experiments and clinical trials. Overall, the study of 1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine has the potential to lead to the development of new and innovative therapies for a range of diseases and conditions.
合成法
1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine can be synthesized through a multistep process involving the reaction of piperazine and benzyl chloride, followed by the reaction of the resulting product with 4-phenylcyclohexanone. The final product is purified through recrystallization to obtain 1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine in its pure form.
科学的研究の応用
1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. Studies have shown that 1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine has a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including cell survival, proliferation, and differentiation. 1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia. Additionally, 1-(1-benzyl-4-piperidinyl)-4-(4-phenylcyclohexyl)piperazine has shown promising results in the field of oncology, with studies indicating that it has antitumor properties.
特性
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-(4-phenylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3/c1-3-7-24(8-4-1)23-29-17-15-28(16-18-29)31-21-19-30(20-22-31)27-13-11-26(12-14-27)25-9-5-2-6-10-25/h1-10,26-28H,11-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGRMEFQLNUBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride](/img/structure/B5105734.png)

![1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5105744.png)
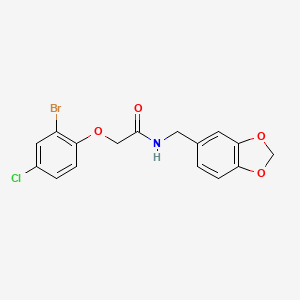
![8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline](/img/structure/B5105754.png)
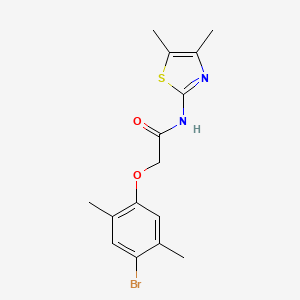

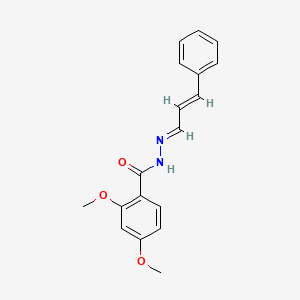
![ethyl N-[(4-{3-[benzyl(methyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]-beta-alaninate](/img/structure/B5105782.png)
![((2S)-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5105786.png)
![N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5105794.png)
![2-[(2-bromobenzyl)thio]-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B5105795.png)
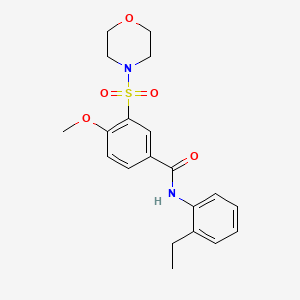
![1-(4-chlorophenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5105813.png)